Perazine-d8 Dihydrochloride Salt
Description
Perazine-d8 Dihydrochloride Salt (CAS: 1246815-57-5) is a deuterated analog of the antipsychotic drug Perazine, where eight hydrogen atoms are replaced with deuterium. Its molecular formula is C20H19D8Cl2N3S, with a molecular weight of 420.47 g/mol . This compound serves as a stable isotope-labeled internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) for quantifying unlabeled Perazine in biological matrices. It is classified as a phenothiazine derivative, targeting dopamine and serotonin receptors, and is used in research on psychiatric disorders (e.g., schizophrenia, anxiety) and neurodegenerative diseases .
Key properties:
Properties
CAS No. |
1246815-57-5 |
|---|---|
Molecular Formula |
C20H25N3S |
Molecular Weight |
347.55 |
IUPAC Name |
10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C20H25N3S/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3/i13D2,14D2,15D2,16D2 |
InChI Key |
WEYVCQFUGFRXOM-DBVREXLBSA-N |
SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Synonyms |
10-[3-(4-Methyl-1-piperazinyl)propyl]-10H-phenothiazine-d8 Dihydrochloride Salt; 10-[3-(4-Methyl-1-piperazinyl)propyl]phenothiazine-d8 Dihydrochloride Salt; 10-[3-(4-Methylpiperazinyl)propyl]phenothiazine-d8 Dihydrochloride Salt; NSC 638694-d8 Dihydr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perazine-d8 Dihydrochloride Salt typically involves the use of deuterated reagents and starting materials. A common method includes the reaction of deuterated phenothiazine with appropriate alkylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the yield .
Chemical Reactions Analysis
Types of Reactions
Perazine-d8 Dihydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent phenothiazine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Parent phenothiazine.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Perazine-d8 Dihydrochloride Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of phenothiazine derivatives.
Biology: Employed in studies involving neurotransmitter pathways and receptor binding.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in the development of new antipsychotic drugs and in the quality control of pharmaceutical products
Mechanism of Action
Perazine-d8 Dihydrochloride Salt exerts its effects by antagonizing dopamine receptors in the brain, particularly the D2 receptors. This action helps in reducing the symptoms of psychotic disorders by modulating neurotransmitter activity. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine pathways, contributing to its overall therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Perphenazine-d8 Dihydrochloride Salt
- CAS : 2070015-23-3
- Molecular Formula : C21H18D8Cl2N3OS (estimated)
- Purity : >98% .
- Key Differences :
| Parameter | Perazine-d8 Dihydrochloride | Perphenazine-d8 Dihydrochloride |
|---|---|---|
| CAS No. | 1246815-57-5 | 2070015-23-3 |
| Molecular Weight | 420.47 g/mol | ~435 g/mol (estimated) |
| Deuterium Positions | Piperazine, propyl chain | Piperazine, propyl chain |
| Receptor Targets | Dopamine, 5-HT | Dopamine D2, 5-HT2 |
| Purity | >95% | >98% |
n8-Acetylspermidine Dihydrochloride
- CAS : 34450-15-2
- Molecular Formula : C9H21N3O·2HCl
- Key Differences :
Pharmacokinetic and Analytical Performance
Solubility and Stability
- Perazine-d8 Dihydrochloride: The dihydrochloride salt form improves aqueous solubility compared to the free base, facilitating preparation in methanol or buffer solutions for LC-MS .
- Hydrochloride vs. Dihydrochloride: Dihydrochloride salts (e.g., Perazine-d8) incorporate two HCl molecules, enhancing stability and shelf life compared to monohydrochloride salts .
Deuterium Labeling Efficiency
- Both Perazine-d8 and Perphenazine-d8 use >99 atom% deuterium labeling (e.g., piperazine-d8 groups) to ensure minimal interference from unlabeled analogs in mass spectrometry .
Regulatory and Industrial Use
- Perazine-d8 : Certified as an API reference standard (TRC-P285802) under ISO 17034 guidelines .
- Perphenazine-d8: Marketed as a solution in methanol (1.0 mg/mL) for direct injection in analytical workflows .
| Parameter | Perazine-d8 Dihydrochloride | Perphenazine-d8 Dihydrochloride |
|---|---|---|
| Primary Use | Quantitative LC-MS internal standard | LC-MS/GC-MS calibration |
| Regulatory Status | ISO 17034-certified | Lab-use only (non-GMP) |
| Storage Form | Lyophilized powder | Methanol solution (1.0 mg/mL) |
Biological Activity
Perazine-d8 Dihydrochloride Salt is a deuterated derivative of the antipsychotic medication Perazine, primarily used in the treatment of schizophrenia and other psychotic disorders. This compound exhibits significant biological activity, particularly as an inhibitor of the human cytochrome P450 isoenzyme 1A2, which plays a crucial role in drug metabolism. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
- Chemical Formula : CHDClNS
- Molecular Weight : 420.47 g/mol
- CAS Number : 1246815-57-5
- Purity : >95% (HPLC)
This compound primarily functions by antagonizing dopamine receptors in the brain, particularly the D2 receptors. This action helps mitigate symptoms associated with psychotic disorders by modulating neurotransmitter activity. Additionally, it interacts with other neurotransmitter systems, including serotonin and norepinephrine pathways, contributing to its therapeutic effects.
Inhibition of Cytochrome P450 1A2
This compound is recognized for its ability to inhibit cytochrome P450 1A2, which can significantly affect the metabolism of various drugs that are substrates for this enzyme. This inhibition can lead to increased plasma concentrations of co-administered medications, potentially resulting in adverse drug interactions if not monitored.
Pharmacokinetics and Metabolic Stability
The incorporation of deuterium atoms enhances the metabolic stability of Perazine-d8 compared to its non-deuterated counterpart. This isotopic labeling allows researchers to trace metabolic pathways more effectively using techniques such as mass spectrometry. Studies have shown that the deuterated form can provide insights into drug metabolism and pharmacokinetics, making it a valuable tool in pharmacological research.
Case Studies and Experimental Data
- Drug Interaction Studies : Research indicates that Perazine-d8 can significantly alter the metabolism of drugs processed by cytochrome P450 1A2. A study demonstrated that co-administration with substrates of this enzyme led to increased plasma levels and potential toxicity.
- Comparative Studies : In a comparative analysis involving various antipsychotics, Perazine-d8 exhibited distinct pharmacokinetic profiles due to its deuterated nature, allowing for better understanding and optimization of dosing regimens in clinical settings .
Applications in Scientific Research
This compound has several applications across various fields:
- Analytical Chemistry : Used as a reference standard for quantifying phenothiazine derivatives.
- Neuroscience : Employed in studies investigating neurotransmitter pathways and receptor binding dynamics.
- Pharmacology : Utilized in pharmacokinetic studies to assess drug behavior in biological systems.
- Drug Development : Applied in the formulation and quality control processes for new antipsychotic medications .
Comparative Analysis with Related Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Perazine | High | Antagonizes D2 dopamine receptors |
| Piperazine | Moderate | GABA receptor agonist |
| N-Benzylpiperazine | Moderate | CNS stimulant affecting serotonin levels |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
